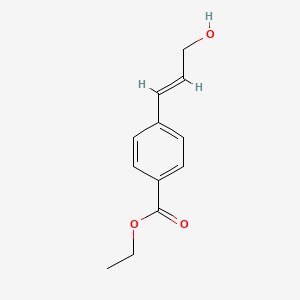
Ethyl 4-(3-hydroxyprop-1-en-1-yl)benzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 4-(3-hydroxyprop-1-en-1-yl)benzoate is an organic compound with the molecular formula C12H12O3 It is a derivative of benzoic acid and features a hydroxyprop-1-en-1-yl group attached to the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 4-(3-hydroxyprop-1-en-1-yl)benzoate typically involves the esterification of 4-(3-hydroxyprop-1-en-1-yl)benzoic acid with ethanol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to maximize yield and purity. The product is then purified through distillation or recrystallization.
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-(3-hydroxyprop-1-en-1-yl)benzoate undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a carbonyl group.
Reduction: The double bond in the prop-1-en-1-yl group can be reduced to form a saturated alkyl chain.
Substitution: The ester group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst is a typical method.
Substitution: Nucleophiles such as amines or alcohols can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Formation of 4-(3-oxoprop-1-en-1-yl)benzoic acid.
Reduction: Formation of Ethyl 4-(3-hydroxypropyl)benzoate.
Substitution: Formation of various substituted benzoates depending on the nucleophile used.
Scientific Research Applications
Ethyl 4-(3-hydroxyprop-1-en-1-yl)benzoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential use in drug development due to its bioactive properties.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Ethyl 4-(3-hydroxyprop-1-en-1-yl)benzoate involves its interaction with specific molecular targets and pathways. The hydroxyprop-1-en-1-yl group can participate in hydrogen bonding and other interactions with biological molecules, influencing their activity. The ester group can be hydrolyzed to release the active benzoic acid derivative, which can then exert its effects on various biological pathways.
Comparison with Similar Compounds
Ethyl 4-(3-hydroxyprop-1-en-1-yl)benzoate can be compared with similar compounds such as:
Ethyl 4-(3-hydroxyprop-1-yn-1-yl)benzoate: Differing by the presence of a triple bond instead of a double bond.
Ethyl 4-(3-methoxyprop-1-en-1-yl)benzoate: Differing by the presence of a methoxy group instead of a hydroxy group.
Ethyl 4-(3-hydroxypropyl)benzoate: Differing by the absence of a double bond in the propyl chain.
These comparisons highlight the unique structural features and reactivity of this compound, making it a valuable compound for various applications.
Properties
Molecular Formula |
C12H14O3 |
|---|---|
Molecular Weight |
206.24 g/mol |
IUPAC Name |
ethyl 4-[(E)-3-hydroxyprop-1-enyl]benzoate |
InChI |
InChI=1S/C12H14O3/c1-2-15-12(14)11-7-5-10(6-8-11)4-3-9-13/h3-8,13H,2,9H2,1H3/b4-3+ |
InChI Key |
BJWOTPJPNSRSPL-ONEGZZNKSA-N |
Isomeric SMILES |
CCOC(=O)C1=CC=C(C=C1)/C=C/CO |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)C=CCO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[(2,5-dimethylphenoxy)acetyl]-beta-alanine](/img/structure/B14907855.png)
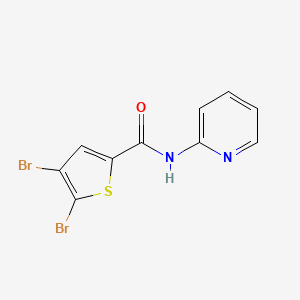
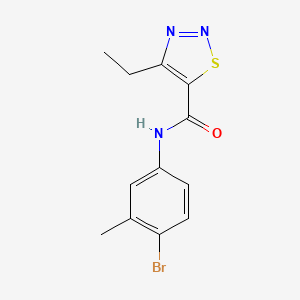

![3-(benzo[d][1,3]dioxol-5-yl)-6-chloro-2H-chromen-2-one](/img/structure/B14907902.png)
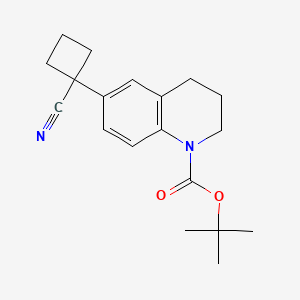
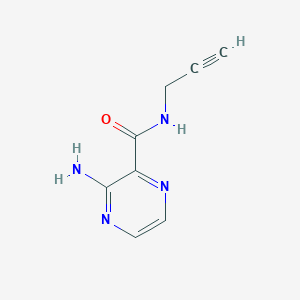
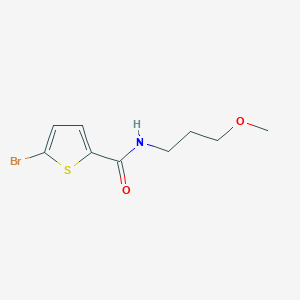
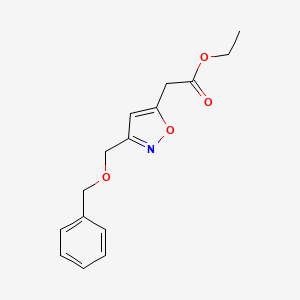
![N-(8-ethyl-11-thia-9,14,16-triazatetracyclo[8.7.0.02,7.012,17]heptadeca-1,7,9,12,14,16-hexaen-13-yl)-N',N'-dimethylethane-1,2-diamine](/img/structure/B14907934.png)

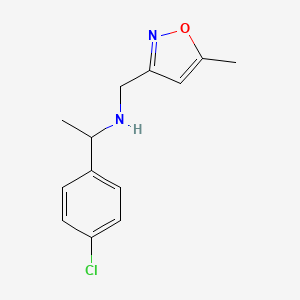

![rel-(3aR,9bR)-6-Methoxy-2,3,3a,4,5,9b-hexahydro-1H-benzo[e]isoindole](/img/structure/B14907953.png)
